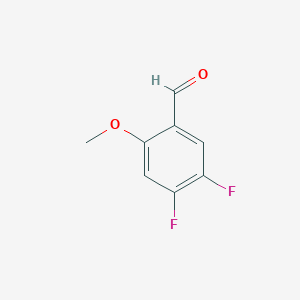

4,5-Difluoro-2-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXUHQRYFUSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572742 | |

| Record name | 4,5-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-34-3 | |

| Record name | 4,5-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145742-34-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzaldehyde

CAS Number: 145742-34-3

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Chemical Properties and Data

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆F₂O₂. The presence of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties that are highly valuable in the design of novel bioactive molecules and advanced materials.[1][2][3] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 145742-34-3 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 68-72 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl acetate, and Methanol. |

Table 2: Computed Properties of this compound [1]

| Descriptor | Value |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 172.033586 g/mol |

| Monoisotopic Mass | 172.033586 g/mol |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 199 |

Synthesis and Experimental Protocols

One plausible synthetic route is the ortho-lithiation of 1,2-difluoro-4-methoxybenzene followed by formylation. This approach is illustrated in the logical workflow diagram below.

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

1,2-Difluoro-4-methoxybenzene

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of 1,2-difluoro-4-methoxybenzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-BuLi or LDA is added dropwise.

-

The reaction mixture is stirred at -78 °C for a specified period to allow for complete ortho-lithiation.

-

Anhydrous DMF is then added dropwise to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are versatile building blocks in the synthesis of a wide range of biologically active compounds.[4][5] The incorporation of fluorine atoms is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2][3] While specific biological data for this compound is limited in the public domain, its structural features suggest its potential as a precursor for various therapeutic agents.

Derivatives of structurally similar compounds, such as other fluorinated and methoxylated benzaldehydes, have been investigated for their potential as:

-

Anticancer Agents: Benzaldehyde derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.[4][6][7] The aldehyde functionality can be a key pharmacophore or a synthetic handle for creating more complex molecules with antiproliferative properties.

-

Enzyme Inhibitors: The substituted phenyl ring can be designed to interact with the active sites of specific enzymes. For instance, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell survival and chemoresistance.[6][7]

-

Antimicrobial Agents: Phenolic and benzaldehyde-based compounds have been explored for their antibacterial and antifungal activities.[8]

The logical relationship for its application in drug discovery is outlined below.

Caption: Synthetic utility of this compound in medicinal chemistry.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique substitution pattern offers a scaffold for the synthesis of novel compounds with enhanced biological and physical properties. Further research into the specific applications and biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. This compound | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.ufc.br [repositorio.ufc.br]

- 5. Synthesis and biological evaluation of phenolic Mannich bases of benzaldehyde and (thio)semicarbazone derivatives against the cysteine protease falcipain-2 and a chloroquine resistant strain of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Physical Properties of 4,5-Difluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4,5-Difluoro-2-methoxybenzaldehyde, a key aromatic aldehyde derivative with applications in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of computed data and comparative values from structurally analogous compounds to offer a thorough understanding of its physical characteristics.

Core Physical Properties

The fundamental physical properties of this compound are summarized below. The data is primarily sourced from computational models, providing a strong theoretical baseline for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[1] |

| Molecular Weight | 172.13 g/mol | PubChem[1] |

| Appearance | White to pale cream crystals or powder (predicted based on similar compounds) | N/A |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Density | Not experimentally determined. | N/A |

| Solubility | Not experimentally determined. | N/A |

Comparative Analysis with Structurally Related Compounds

To provide a practical estimation of the physical properties of this compound, the following table presents experimental data for structurally similar benzaldehyde derivatives. These compounds share key functional groups and substitution patterns, making them valuable for comparative analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 34-40 | 238 |

| 3-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | 34-35 | N/A |

| 3,4-Difluoro-2-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | Not reported | Estimated 230-240 |

Experimental Protocols

While specific experimental protocols for this compound are not available in the literature, standard methodologies for determining the physical properties of solid organic compounds are applicable.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

-

The temperature is raised slowly and steadily.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.[2][3][4]

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential for use in different reaction and purification systems.

Procedure:

-

In a small test tube, a measured amount of the solvent (e.g., 1 mL) is added.

-

A small, accurately weighed amount of the solute (e.g., 10 mg) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Visual observation is used to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If not, it is classified as insoluble or partially soluble.[5][6][7][8]

-

This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.

Synthesis Pathway Overview

While a specific, detailed synthesis route for this compound is not widely published, a general and common approach for the synthesis of substituted methoxybenzaldehydes involves the formylation of a corresponding methoxybenzene derivative. The following diagram illustrates a conceptual workflow for such a synthesis.

Caption: Conceptual synthesis workflow for a substituted methoxybenzaldehyde.

This guide provides a foundational understanding of the physical properties of this compound for scientific and research applications. Further experimental validation is recommended to confirm the computationally predicted data.

References

- 1. This compound | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. davjalandhar.com [davjalandhar.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties, influencing its reactivity and the physiological characteristics of its derivatives. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and potential applications, with a focus on its role in the development of novel therapeutic agents. The strategic incorporation of fluorine into bioactive molecules can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this compound valuable assets in the design of next-generation pharmaceuticals.

Chemical Structure and Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₆F₂O₂. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 4 and 5, a methoxy group at position 2, and a formyl group at position 1.

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[1] |

| Molecular Weight | 172.13 g/mol | PubChem[1] |

| CAS Number | 145742-34-3 | PubChem[1] |

| Canonical SMILES | COC1=CC(=C(C=C1C=O)F)F | PubChem[1] |

| InChI | InChI=1S/C8H6F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 | PubChem[1] |

| InChIKey | ZCLXUHQRYFUSLE-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 172.03358575 Da | PubChem[1] |

| Appearance | White to off-white solid (Predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

A plausible and widely used method for the synthesis of substituted benzaldehydes from electron-rich aromatic compounds is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[2] The starting material for the synthesis of this compound would be 1,2-difluoro-4-methoxybenzene (also known as 3,4-difluoroanisole).

dot

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Adapted from General Procedures)

Disclaimer: The following protocol is an adapted procedure based on general Vilsmeier-Haack reaction protocols and has not been experimentally validated for this specific transformation. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Materials:

-

1,2-Difluoro-4-methoxybenzene (1 equivalent)

-

N,N-Dimethylformamide (DMF) (3-5 equivalents)

-

Phosphoryl chloride (POCl₃) (1.1-1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Ice bath

-

Saturated sodium acetate or sodium bicarbonate solution

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents) and the chosen solvent (DCM or DCE). Cool the flask to 0°C using an ice bath. Slowly add phosphoryl chloride (1.1-1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes, during which the Vilsmeier reagent will form as a solid or a thick slurry.

-

Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1,2-difluoro-4-methoxybenzene (1 equivalent) in the reaction solvent dropwise at 0°C. After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic. This step is often exothermic and may involve gas evolution. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons, a singlet for the aldehyde proton, and two doublets or multiplets for the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde proton (-CHO) |

| ~7.2-7.5 | m | 1H | Aromatic proton (H-6) |

| ~6.9-7.1 | m | 1H | Aromatic proton (H-3) |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

The coupling patterns of the aromatic protons will be influenced by both fluorine-proton and proton-proton coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.

| Chemical Shift (δ, ppm) | Assignment |

| ~188-190 | C=O (Aldehyde) |

| ~150-160 (d) | C-F |

| ~145-155 (d) | C-F |

| ~150-155 | C-OCH₃ |

| ~120-130 | C-CHO |

| ~115-125 (d) | Aromatic C-H |

| ~100-110 (d) | Aromatic C-H |

| ~56 | -OCH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (methoxy) |

| ~2850-2750 | Medium | C-H stretch (aldehyde) |

| ~1700-1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250-1000 | Strong | C-O stretch (methoxy) and C-F stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) and the methoxy group (CH₃O, 31 Da).

| m/z | Ion |

| 172 | [M]⁺ |

| 143 | [M-CHO]⁺ |

| 141 | [M-OCH₃]⁺ |

Applications in Research and Drug Development

Fluorinated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals.[3] The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Specifically, the C-F bond is highly stable, which can block metabolic pathways at that position, leading to increased metabolic stability and a longer half-life of the drug.[3] Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and can lead to stronger binding interactions with biological targets.

While specific drug candidates or biological targets for this compound are not widely reported in publicly available literature, its structural motifs are present in various classes of bioactive compounds. It can serve as a key precursor for the synthesis of:

-

Heterocyclic compounds: The aldehyde functionality is a versatile handle for constructing a wide range of heterocyclic rings, which are core structures in many drugs.

-

Chalcones and Flavonoids: Condensation reactions with acetophenones can yield chalcones, which are known to possess diverse biological activities, including anti-inflammatory, and anticancer properties.

-

Schiff bases: Reaction with primary amines can form Schiff bases, which are intermediates for the synthesis of various nitrogen-containing bioactive molecules.

A patent for compositions containing various aromatic aldehydes for the treatment of dermatological diseases mentions related structures, suggesting a potential area of application for derivatives of this compound.[4]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its unique substitution pattern offers opportunities for the synthesis of novel, fluorinated bioactive molecules with potentially enhanced pharmacological properties. While detailed experimental data and specific biological applications are not yet extensively documented, the established role of fluorinated aromatics in medicinal chemistry suggests that this compound is a promising building block for future research endeavors. The synthetic and analytical information provided in this guide serves as a foundational resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Difluoro-2-methoxybenzaldehyde, a fluorinated aromatic aldehyde of interest in synthetic chemistry and potentially in drug discovery. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of more complex molecules. This document summarizes its key molecular data, outlines a general synthetic approach, and proposes a hypothetical experimental workflow for the evaluation of its biological activity based on related compounds.

Core Molecular and Physical Properties

This compound, with the chemical formula C₈H₆F₂O₂, is a substituted benzaldehyde derivative. The presence of two fluorine atoms and a methoxy group on the aromatic ring significantly influences its electronic properties and reactivity, making it an attractive intermediate for the synthesis of novel compounds.

| Property | Value |

| Molecular Weight | 172.13 g/mol |

| Molecular Formula | C₈H₆F₂O₂ |

| CAS Number | 145742-3-4 |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC(=C(C=C1C=O)F)F |

| InChI Key | ZCLXUHQRYFUSLE-UHFFFAOYSA-N |

| Computed XLogP3-AA | 1.6 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 172.03358575 Da |

| Monoisotopic Mass | 172.03358575 Da |

Synthesis and Experimental Protocols

A generalized experimental protocol for such a transformation is outlined below. Note: This is a representative procedure and would require optimization for the specific substrate.

General Protocol: Ortho-Formylation of a Dihaloanisole

Objective: To introduce an aldehyde group at the position ortho to the methoxy group of 3,4-difluoroanisole.

Materials:

-

3,4-Difluoroanisole

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Strong base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA))

-

Formylating agent (e.g., N,N-dimethylformamide (DMF))

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with 3,4-difluoroanisole and anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A strong base (e.g., n-BuLi) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified time to allow for the deprotonation at the position ortho to the methoxy group.

-

Formylation: The formylating agent (e.g., DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a period before being gradually warmed to room temperature.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.

Characterization: The structure and purity of the final product would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Experimental Workflow

While there is no specific data on the biological activity of this compound, related methoxybenzaldehyde derivatives have demonstrated antimicrobial and antifungal properties. For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to be effective against various fungi and bacteria. The presence of fluorine atoms in the target molecule could potentially enhance such activities.

A hypothetical experimental workflow to screen for and characterize the potential antimicrobial activity of this compound is presented below.

Caption: Hypothetical workflow for antimicrobial activity screening.

Detailed Methodologies for Hypothetical Screening

-

Minimum Inhibitory Concentration (MIC) Assay: This assay would determine the lowest concentration of this compound that prevents visible growth of a target microorganism (bacteria or fungi). This is typically performed in 96-well plates using a broth microdilution method. A range of compound concentrations would be incubated with a standardized inoculum of the microorganism, and growth inhibition would be assessed visually or by measuring optical density.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: Following the MIC assay, aliquots from the wells showing no growth would be plated on agar plates without the compound. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.

-

Mechanism of Action Studies: If the compound shows significant antimicrobial activity, further studies would be conducted to elucidate its mechanism of action.

-

Cell Membrane Permeability Assay: This could involve using fluorescent dyes, such as propidium iodide, that can only enter cells with compromised membranes. An increase in fluorescence would indicate that the compound disrupts the cell membrane.

-

Specific Enzyme/Pathway Inhibition Assay: Depending on the structural similarity to known inhibitors, assays could be designed to test for the inhibition of specific microbial enzymes or metabolic pathways that are essential for the microorganism's survival.

-

Conclusion

This compound is a chemical intermediate with potential applications in various fields, including drug discovery. While detailed experimental data for this specific molecule is limited, this guide provides a summary of its known properties and outlines logical next steps for its synthesis and biological evaluation based on established scientific principles and data from related compounds. Further research is warranted to fully characterize this compound and explore its potential applications.

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzaldehyde: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

4,5-Difluoro-2-methoxybenzaldehyde is a substituted benzaldehyde with the molecular formula C₈H₆F₂O₂. Its key identifiers and computed properties are summarized below.[1]

| Property | Value | Source |

| Molecular Weight | 172.13 g/mol | PubChem[1] |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[1] |

| CAS Number | 145742-34-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC1=CC(=C(C=C1C=O)F)F | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

Solubility Profile

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic or aqueous solvents. The following table is provided as a template for researchers to populate with their own experimental findings.

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 25 | Data not available | - |

| Ethanol | 25 | Data not available | - |

| Methanol | 25 | Data not available | - |

| Acetone | 25 | Data not available | - |

| Dichloromethane | 25 | Data not available | - |

| Toluene | 25 | Data not available | - |

| Hexane | 25 | Data not available | - |

Qualitative Solubility Assessment

Based on its chemical structure, a qualitative assessment of the solubility of this compound can be inferred.

-

Water Solubility: The presence of a polar carbonyl group and ether linkage may impart some degree of water solubility through hydrogen bonding with water molecules.[2][3][4] However, the aromatic ring and the hydrophobic nature of the fluorine atoms are expected to significantly limit its aqueous solubility. Generally, aldehydes with more than four carbon atoms exhibit low water solubility.[2][5] Therefore, this compound is expected to be sparingly soluble to insoluble in water.

-

Organic Solvent Solubility: Aromatic aldehydes are typically soluble in a range of organic solvents.[5] Due to its largely nonpolar structure, this compound is expected to be soluble in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (toluene).[6] Its solubility in nonpolar solvents like hexane may be more limited but is still likely to be higher than in water.

Experimental Protocols

A highly effective method for the separation and purification of aromatic aldehydes from reaction mixtures is through reversible derivatization with sodium bisulfite. This process leverages the significant difference in solubility between the aldehyde and its bisulfite adduct.

Protocol: Separation of this compound via Bisulfite Adduct Formation

This protocol is adapted from established methods for the purification of aromatic aldehydes.[7]

Principle: The aldehyde reacts with sodium bisulfite in a nucleophilic addition to form a water-soluble salt, the bisulfite adduct. This adduct can be separated from water-insoluble impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.[7][8]

Materials:

-

Crude mixture containing this compound

-

Methanol (or another water-miscible solvent like DMF for less soluble aldehydes)[9][7]

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate (or other suitable water-immiscible organic solvent)

-

Deionized water

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude organic mixture containing the aldehyde in a minimal amount of methanol.

-

Adduct Formation: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes to ensure complete reaction and formation of the bisulfite adduct.

-

Extraction of Impurities: Add ethyl acetate and deionized water to the separatory funnel. Shake to mix the layers. Allow the layers to separate. The water-soluble bisulfite adduct of the aldehyde will be in the lower aqueous layer, while organic impurities will remain in the upper ethyl acetate layer.

-

Separation: Carefully drain the lower aqueous layer into a clean flask. Discard the upper organic layer containing the impurities.

-

Regeneration of Aldehyde: Transfer the aqueous layer back to the separatory funnel. Slowly add 1 M sodium hydroxide solution while gently swirling until the solution is basic (pH > 10). This will hydrolyze the bisulfite adduct, regenerating the aldehyde.

-

Back-Extraction: Add fresh ethyl acetate to the separatory funnel and shake vigorously to extract the liberated aldehyde into the organic layer.

-

Washing and Drying: Separate the organic layer. Wash it with deionized water, followed by a brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Signaling Pathway

Structurally related difluoromethoxy benzaldehyde derivatives are used as intermediates in the synthesis of pharmaceuticals, such as Phosphodiesterase 4 (PDE4) inhibitors.[10][11] PDE4 inhibitors are a class of drugs used to treat inflammatory conditions like COPD and asthma.[10][11] The diagram below illustrates the general signaling pathway affected by PDE4 inhibitors.

References

- 1. This compound | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. scribd.com [scribd.com]

- 7. Workup [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Hazards of 4,5-Difluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with 4,5-Difluoro-2-methoxybenzaldehyde, a key building block in pharmaceutical and agrochemical research. This document is intended to equip researchers, scientists, and drug development professionals with the critical information necessary for the safe handling, storage, and disposal of this compound. The guide synthesizes available data on its physicochemical properties, toxicological profile, and environmental impact. Standard experimental protocols for assessing key hazard endpoints are detailed, and logical workflows for safety evaluation are presented through diagrams. While specific quantitative toxicity data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds and established regulatory guidelines to provide a thorough safety assessment.

Chemical Identification and Physical Properties

This compound is a substituted benzaldehyde derivative. Its chemical structure and key identifying information are presented below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 145742-34-3[1] |

| Molecular Formula | C₈H₆F₂O₂[1] |

| Molecular Weight | 172.13 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Insoluble in water[2] |

Hazard Identification and Classification

Based on aggregated GHS data, this compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

| Hazard Class | Hazard Category | GHS Classification |

| Skin Corrosion/Irritation | Category 2 | Warning: Causes skin irritation (H315)[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning: Causes serious eye irritation (H319)[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning: May cause respiratory irritation (H335)[1] |

Pictogram:

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Information

Acute Toxicity

No specific LD50 or LC50 data for this compound has been identified. However, for a related compound, p-Methoxybenzaldehyde (Anisaldehyde, CAS No. 123-11-5), the oral LD50 in rats is reported to be greater than 2,000 mg/kg body weight, and the inhalation LC50 is greater than 0.32 mg/L.[3]

Skin Corrosion/Irritation

This compound is classified as a skin irritant (Category 2).[1] Contact with the skin is likely to cause redness, itching, and inflammation.

Serious Eye Damage/Irritation

The compound is classified as causing serious eye irritation (Category 2A).[1] Direct contact with the eyes can result in pain, redness, and potentially reversible damage.

Respiratory or Skin Sensitization

There is no specific data available to classify this compound as a respiratory or skin sensitizer.

Germ Cell Mutagenicity

No specific mutagenicity data for this compound was found. For the related compound p-Methoxybenzaldehyde, in vitro bacterial gene mutation tests (Ames test) were negative, as were in vitro chromosomal aberration tests.[3] However, some in vitro studies on other cell lines showed positive results, though an in vivo micronucleus test on a similar analogue was negative.[3]

Carcinogenicity

There is no data available on the carcinogenic potential of this compound.

Reproductive Toxicity

No data is available on the reproductive toxicity of this compound.

Specific Target Organ Toxicity (STOT) - Single and Repeated Exposure

The compound is classified as potentially causing respiratory irritation (STOT SE Category 3).[1] There is no information available regarding repeated exposure.

Experimental Protocols

The following sections detail the standard methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for generating the necessary safety data for chemicals like this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Test Substance Application: A single dose of 0.5 g of the solid substance (moistened with a small amount of an appropriate vehicle) is applied to a small area of clipped skin (approximately 6 cm²). The site is then covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The standard exposure period is 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is cleansed. Dermal reactions (erythema and edema) are scored at 60 minutes, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is graded on a scale of 0 (none) to 4 (severe).

-

Classification: The classification as an irritant is based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or serious eye damage.

Methodology:

-

Animal Model: Healthy, adult albino rabbits are used.

-

Test Substance Instillation: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of effects.

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctivae (redness and chemosis) are scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Test Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for S. typhimurium) are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation can grow and form colonies. The number of revertant colonies is counted.

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

References

Spectral Data Analysis of 4,5-Difluoro-2-methoxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4,5-Difluoro-2-methoxybenzaldehyde (C₈H₆F₂O₂), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental data for this specific molecule is not publicly available, this guide presents predicted spectral data based on established principles and analysis of structurally similar compounds.

Molecular Structure and Properties

This compound possesses a molecular weight of 172.13 g/mol and an exact mass of 172.03358575 Da.[1] The strategic placement of two fluorine atoms, a methoxy group, and an aldehyde group on the benzene ring results in a unique electronic environment, which is reflected in its spectral characteristics.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on benzaldehyde and related fluorinated aromatic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | -CHO |

| ~7.5 | d | 1H | Ar-H (H-6) |

| ~7.2 | d | 1H | Ar-H (H-3) |

| ~3.9 | s | 3H | -OCH₃ |

Note: The aromatic protons will likely exhibit splitting due to fluorine-proton coupling (J-coupling), resulting in doublets or doublet of doublets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O (Aldehyde) |

| ~160 (d) | C-2 (Ar-C-OCH₃) |

| ~150 (dd) | C-4/C-5 (Ar-C-F) |

| ~148 (dd) | C-5/C-4 (Ar-C-F) |

| ~125 (d) | C-1 (Ar-C-CHO) |

| ~118 (d) | C-6 (Ar-CH) |

| ~105 (d) | C-3 (Ar-CH) |

| ~56 | -OCH₃ |

Note: Carbon signals for the fluorinated positions will appear as doublets or doublets of doublets due to carbon-fluorine coupling.

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1100-1200 | Strong | C-F Stretch |

| ~1020 | Medium | Aryl-O Stretch (Symmetric) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular Ion) |

| 171 | [M-H]⁺ |

| 143 | [M-CHO]⁺ |

| 128 | [M-CHO-CH₃]⁺ |

| 115 | [M-C₂H₃O]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aromatic aldehydes like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra are then phased, baseline-corrected, and referenced to the internal standard.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like benzaldehydes. Electrospray Ionization (ESI) can be used for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound.

Caption: A generalized workflow for the spectral analysis of an organic compound.

References

Biological activity of 4,5-Difluoro-2-methoxybenzaldehyde

An In-Depth Technical Guide on the Core Biological Activity of 4,5-Difluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of this compound. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential pharmacological activities based on the known biological effects of structurally similar fluorinated benzaldehydes and other benzaldehyde derivatives. The guide covers potential antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities, offering detailed experimental protocols for in vitro evaluation. Furthermore, this document presents visualizations of hypothetical signaling pathways and experimental workflows to aid in the design of future research for the development of novel therapeutic agents based on this scaffold.

Introduction

Benzaldehyde and its derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of fluorine atoms into the benzaldehyde scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its biological efficacy and pharmacokinetic profile. This compound is a polysubstituted benzaldehyde whose biological potential has not been extensively explored. This guide aims to provide a foundational understanding of its potential activities by examining the established biological effects of related molecules.

Potential Biological Activities

Based on the activities of analogous compounds, this compound is hypothesized to possess antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties. The electron-withdrawing nature of the fluorine atoms and the presence of the methoxy group are expected to play a crucial role in its interaction with biological targets.

Potential Antimicrobial Activity

Substituted aromatic aldehydes have demonstrated activity against a range of microbial pathogens.[1] The aldehyde functional group can react with microbial proteins and other cellular components, leading to impaired cellular processes and cell death.[2] Fluorinated benzaldehyde derivatives, in particular, have been investigated for their antimicrobial properties.[3][4]

Table 1: Summary of Potential Antimicrobial Activity Data for Benzaldehyde Derivatives

| Compound Class | Assay Type | Tested Organisms | Observed Effect | Reference |

| Fluorinated Schiff Bases of Benzaldehyde | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | MIC50 values in the low µM range.[4] | [4] |

| Aromatic Aldehydes | Paper Disc Diffusion | Staphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, Trichophyton mentagrophytes, Aspergillus niger, Candida albicans | Inhibition zones observed, particularly for nitro- and halogen-substituted compounds.[1] | [1] |

| Benzaldehyde Derivatives | Broth Microdilution | Aspergillus fumigatus, Aspergillus flavus, Aspergillus terreus, Penicillium expansum | Potent antifungal activity, particularly those with an ortho-hydroxyl group.[5] | [5] |

Potential Anticancer Activity

Numerous benzaldehyde derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The incorporation of fluorine can enhance the anticancer potency of small molecules.[8][9][10]

Table 2: Summary of Potential Anticancer Activity Data for Benzaldehyde Derivatives

| Compound Class | Assay Type | Cancer Cell Line(s) | Observed Effect (IC50) | Reference |

| Fluorinated Phenylhydrazine Benzaldehydes | ATP Luminometric Assay | A549 (Lung Carcinoma) | IC50 of 0.64 µM for the most active compound.[9] | [9] |

| Chalcone Derivatives of Benzaldehyde | MTT Assay | A549 (Lung) and Vero (Normal) | IC50 of 0.48 mM against A549 with low cytotoxicity to normal cells.[11] | [11] |

| Benzaldehyde | Cell Culture | Radiation-resistant pancreatic cancer cells | Inhibition of cell growth.[7] | [7] |

Potential Anti-inflammatory Activity

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[12][13] This includes the inhibition of pro-inflammatory enzymes and cytokines. Fluorinated compounds have also been investigated as potent anti-inflammatory agents.[14][15][16]

Table 3: Summary of Potential Anti-inflammatory Activity Data for Benzaldehyde Derivatives

| Compound Class | Assay Type | Cell Line | Key Target/Mediator | Reference |

| Benzaldehyde Derivatives from Eurotium sp. | Western Blot | RAW264.7 Macrophages | Inhibition of iNOS and COX-2 expression.[12] | [12] |

| Flavoglaucin and Isotetrahydro-auroglaucin | ELISA, Western Blot | RAW264.7 Macrophages | Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 production; inactivation of NF-κB pathway.[13] | [13] |

| Fluorinated Benzo[h]quinazoline-2-amine Derivatives | Western Blot, ROS Assay | Not specified | Inhibition of NF-κB signaling pathway, reduction of ROS production.[15] | [15] |

Potential Enzyme Inhibitory Activity

The structural features of benzaldehydes make them candidates for enzyme inhibition. Fluorinated aldehydes and ketones have been shown to act as inhibitors of various enzymes, including acetylcholinesterase.[17] Benzaldehyde itself has been reported to inhibit tyrosinase.[18]

Table 4: Summary of Potential Enzyme Inhibitory Activity Data for Benzaldehyde Derivatives

| Compound Class | Target Enzyme | Inhibition Type | IC50/Ki | Reference |

| Fluorinated Aldehydes and Ketones | Acetylcholinesterase | Time-dependent, quasi-substrate inhibitor | 1.3 x 10⁻⁸ M (for the most potent compound) | [17] |

| Benzaldehyde | Mushroom Tyrosinase | Partial noncompetitive | 31.0 µM | [18] |

| Cuminaldehyde | α-Glucosidase, α-Amylase, Acetylcholinesterase (AChE) | Not specified | Not specified | [19] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., gentamicin, fluconazole)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.

-

Preparation of Inoculum: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Assay Setup: Add 100 µL of the appropriate broth to each well of a 96-well plate. Add 100 µL of the serially diluted compound to the corresponding wells. Finally, add 100 µL of the prepared microbial inoculum to each well. Include wells for positive control (broth + inoculum + control antibiotic), negative control (broth + inoculum + vehicle), and sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Anticancer Cytotoxicity Assay: MTT Assay

Objective: To assess the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell line (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in complete medium from a stock solution in DMSO. Replace the old medium with 100 µL of the medium containing the test compound at different concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Objective: To evaluate the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubation and Absorbance Reading: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of the test compound on a specific enzyme.

Materials:

-

This compound

-

Target enzyme (e.g., acetylcholinesterase, tyrosinase)

-

Substrate for the enzyme (e.g., acetylthiocholine, L-DOPA)

-

Buffer solution appropriate for the enzyme assay

-

Detection reagent (if necessary, e.g., DTNB for acetylcholinesterase)

-

Sterile 96-well plates

-

Microplate reader (spectrophotometer or fluorometer)

-

Known inhibitor as a positive control

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Caption: General experimental workflow for screening the biological activity of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: Structure-activity relationship hypothesis for this compound.

Conclusion and Future Directions

While direct biological data on this compound is currently lacking, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The presence of fluoro and methoxy substituents on the benzaldehyde core indicates a high probability of significant antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Future research should focus on the systematic in vitro and in vivo evaluation of this compound to confirm these hypothesized activities. Elucidating the specific molecular targets and mechanisms of action will be crucial for its further development. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related derivatives, would provide valuable insights for optimizing the potency and selectivity of this promising compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers to unlock the full therapeutic potential of this compound.

References

- 1. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 3. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]

- 5. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. news-medical.net [news-medical.net]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

4,5-Difluoro-2-methoxybenzaldehyde: A Technical Guide for Chemical Researchers

An In-depth Review of Synthesis, Properties, and Applications in Drug Discovery and Materials Science

Abstract

4,5-Difluoro-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in the fields of medicinal chemistry, drug discovery, and materials science. The presence of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties and conformational constraints, making it an attractive intermediate for the synthesis of complex molecular architectures with tailored biological activities and material characteristics. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and known and potential applications. Detailed experimental protocols for its probable synthesis are outlined, and all available quantitative data are summarized for ease of reference.

Introduction

Fluorinated organic molecules have gained paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, binding affinity to biological targets, lipophilicity, and pKa. Benzaldehyde derivatives, in particular, are fundamental C1 synthons, participating in a wide array of chemical transformations to generate diverse molecular scaffolds. This compound combines the advantageous properties of a fluorinated aromatic ring with the reactivity of an aldehyde functional group, positioning it as a valuable intermediate for the synthesis of novel bioactive compounds and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from publicly available chemical databases.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[1] |

| Molecular Weight | 172.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 145742-34-3 | PubChem[1] |

| Appearance | Solid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Directed Ortho-Metalation

The proposed synthetic route is depicted below. The methoxy group in 3,4-difluoroanisole directs the lithiation to the ortho position (C2). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the target aldehyde.

Detailed Experimental Protocol (Inferred)

This protocol is inferred from standard procedures for directed ortho-metalation and formylation of aromatic compounds.

Materials:

-

3,4-Difluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3,4-difluoroanisole (1.0 eq). Anhydrous THF is added via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours and then allowed to slowly warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x). The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: While no specific yield is reported in the literature for this exact compound, similar ortho-formylation reactions typically proceed with moderate to good yields, ranging from 50% to 80%.

Spectroscopic Data (Predicted)

No experimentally determined spectra for this compound are readily available in the searched literature. However, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ (ppm): 10.3 (s, 1H, -CHO), 7.4-7.2 (m, 1H, Ar-H), 6.8-6.6 (m, 1H, Ar-H), 3.9 (s, 3H, -OCH₃). The aromatic protons will appear as complex multiplets due to H-F and H-H coupling. |

| ¹³C NMR (CDCl₃) | δ (ppm): 188-190 (-CHO), 160-150 (Ar-C-F, Ar-C-O, with large JC-F coupling constants), 120-105 (Ar-C), 56 (-OCH₃). |

| ¹⁹F NMR (CDCl₃) | Two distinct signals in the typical aromatic fluorine region, each showing coupling to the other fluorine and to adjacent protons. |

| IR (KBr) | ν (cm⁻¹): ~2850, 2750 (C-H stretch of aldehyde), ~1690 (C=O stretch of aldehyde), ~1600, 1500 (C=C stretch of aromatic ring), ~1250 (C-O stretch), ~1200-1000 (C-F stretch). |

| Mass Spec. (EI) | m/z (%): 172 (M⁺), 171 (M-H)⁺, 143 (M-CHO)⁺. |

Applications in Research and Development

While specific applications of this compound are not extensively documented, its utility can be inferred from the applications of its isomers and other fluorinated benzaldehydes in drug discovery and materials science.[2] It serves as a valuable intermediate for introducing a difluoro-methoxyphenyl moiety into larger, more complex molecules.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The aldehyde functional group provides a reactive handle for a variety of transformations, including:

-

Reductive amination: to form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons reactions: to form stilbenes and other unsaturated systems.

-

Aldol and Knoevenagel condensations: to build larger carbon skeletons.

-

Oxidation: to the corresponding benzoic acid.

-

Reduction: to the corresponding benzyl alcohol.

The incorporation of the 4,5-difluoro-2-methoxyphenyl group can enhance the pharmacological profile of a drug candidate by improving its metabolic stability and modulating its binding affinity to target proteins. For instance, related fluorinated benzaldehydes are used in the synthesis of inhibitors for various enzymes and receptors.

Potential in Materials Science